molecular formula C16H17NO3 B13185910 (2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B13185910
M. Wt: 271.31 g/mol
InChI Key: XVFZDOMLIYWDMS-BQYQJAHWSA-N
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Description

3-[1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C16H17NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a methoxyphenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, 2,5-hexanedione and aniline can be used as starting materials.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enoic acid moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.

    Biological Studies: The compound can serve as a probe for studying enzyme interactions and metabolic pathways in biological systems.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in inflammatory and neurological pathways. Its conjugated system allows it to interact with cellular receptors and enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid: Similar structure but with an acetic acid moiety instead of prop-2-enoic acid.

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy group on the aromatic ring.

    Indole Derivatives: Compounds with an indole nucleus, which is structurally related to pyrrole.

Uniqueness

3-[1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group and the prop-2-enoic acid moiety allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(E)-3-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H17NO3/c1-11-9-13(7-8-16(18)19)12(2)17(11)14-5-4-6-15(10-14)20-3/h4-10H,1-3H3,(H,18,19)/b8-7+

InChI Key

XVFZDOMLIYWDMS-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C=CC(=O)O

Origin of Product

United States

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